![molecular formula C10H14ClNOS B2459144 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride CAS No. 1909336-98-6](/img/structure/B2459144.png)
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909336-98-6 . It has a molecular weight of 231.75 and is typically in powder form .
Synthesis Analysis
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which includes our compound of interest, has been summarized in a review . The review covers most important synthetic methods that might be gathered in six distinct categories: the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI Code: 1S/C10H13NOS.ClH/c11-6-5-8-7-13-10-4-2-1-3-9 (10)12-8;/h1-4,8H,5-7,11H2;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8;/h1-4,8H,5-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBLPHANNESNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride |
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